N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide
Description
N'-{(E)-[4-(3-Fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide is a fluorinated hydrazide-hydrazone derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzohydrazide moiety and a 3-fluoropropoxy substituent on the phenyl ring of the aldehyde-derived fragment. This compound belongs to a class of Schiff bases synthesized via the condensation of 4-(trifluoromethyl)benzohydrazide with 4-(3-fluoropropoxy)benzaldehyde under acidic or thermal conditions . The presence of fluorine atoms enhances lipophilicity, metabolic stability, and bioavailability, making it a candidate for pharmaceutical applications, particularly in antimicrobial and antitumor research .
Properties
IUPAC Name |
N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O2/c19-10-1-11-26-16-8-2-13(3-9-16)12-23-24-17(25)14-4-6-15(7-5-14)18(20,21)22/h2-9,12H,1,10-11H2,(H,24,25)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGUBTFFNUBHKQ-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazone linkage, with a trifluoromethyl group and a fluoropropoxy substituent that contribute to its unique properties. The presence of these electron-withdrawing groups enhances its lipophilicity and metabolic stability, which are critical for biological activity.
Enzyme Inhibition
Research has indicated that similar compounds with trifluoromethyl groups exhibit significant enzyme inhibition. For instance, studies on related hydrazone derivatives show that they can inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase-2 (COX-2). These enzymes are involved in various physiological processes, including neurotransmission and inflammation.
- Inhibition Potency :
- AChE: IC50 values ranging from 10.4 μM to 19.2 μM.
- BChE: IC50 values ranging from 7.7 μM to 30.1 μM.
The trifluoromethyl group enhances binding interactions through hydrogen bonding, which increases the compound's affinity for these targets .
Table 1: Biological Activity Summary
| Target Enzyme | IC50 Value (μM) | Activity |
|---|---|---|
| Acetylcholinesterase (AChE) | 10.4 - 19.2 | Moderate Inhibition |
| Butyrylcholinesterase (BChE) | 7.7 - 30.1 | Moderate Inhibition |
| Cyclooxygenase-2 (COX-2) | Not specified | Moderate Inhibition |
| Lipoxygenase-15 (LOX-15) | Not specified | Moderate Inhibition |
Case Studies
- Hydrazone Derivatives : A study evaluated various hydrazone derivatives against cholinesterases and COX enzymes, revealing that modifications in the phenyl ring significantly affect their inhibitory potency. The presence of halogen atoms was found to enhance biological activity due to increased lipophilicity and interaction with enzyme active sites .
- Cytotoxicity Assessment : The compound was also assessed for cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The results indicated moderate cytotoxicity, suggesting potential applications in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other fluorinated hydrazide-hydrazones and triazole derivatives. Key analogues include:
4-(1H-Benzimidazol-2-yl)-N′-[(E)-(4-fluorophenyl)methylidene]benzohydrazide (147) and 4-(1H-Benzimidazol-2-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide (148) (Figure 39 in ): Both feature a benzimidazole-linked benzohydrazide scaffold. Compound 147 has a 4-fluorophenyl group, while 148 includes a para-trifluoromethylphenyl substituent.
N′-{(E)-[4-(Benzyloxy)phenyl]methylidene}furan-2-carbohydrazide (CAS 292180-79-1) :
- Contains a furan-carbohydrazide core instead of the trifluoromethylbenzohydrazide.
- The benzyloxy group is less electron-withdrawing than 3-fluoropropoxy, leading to differences in electronic properties and reactivity.
N′-{(E)-[4-(3-Fluoropropoxy)phenyl]methylidene}-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (hypothetical analogue):
- Replaces the trifluoromethyl group with an iodo substituent, altering steric bulk and electronic effects.
Physicochemical Properties
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Spectral Data for Hydrazide-Hydrazones
| Compound | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | δ(NH) (cm⁻¹) |
|---|---|---|---|
| Target Compound | 1664 (expected) | 1629 (expected) | 3278–3414 |
| N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide | 1664 | 1629 | 3202 |
Key Research Findings
Fluorine Impact: The 3-fluoropropoxy group increases metabolic stability compared to non-fluorinated alkoxy chains .
Tautomerism : Hydrazide-hydrazones can exhibit thione-thiol tautomerism, as seen in triazole derivatives (e.g., compounds 7–9 in ), though this is absent in the target compound due to its rigid hydrazone structure .
Synergistic Effects : Combining trifluoromethyl and fluorinated alkoxy groups may enhance both lipophilicity and target binding, as observed in related bis-trifluoromethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
